4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE
Overview
Description
4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a combination of methoxyphenyl and trimethoxybenzoate groups
Preparation Methods
The synthesis of 4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl derivatives with trimethoxybenzoate under specific conditions. The reaction conditions often involve the use of solvents like ethyl acetate and purification techniques such as silica gel column chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and its ability to inhibit specific enzymes.
Materials Science: The compound is explored for its use in creating advanced materials with unique properties.
Biology: It is used in research related to cellular processes and molecular interactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like tubulin, which plays a crucial role in cell division. The compound’s trimethoxyphenyl group is particularly important for its binding affinity and biological activity .
Comparison with Similar Compounds
Similar compounds include:
Colchicine: Known for its anti-gout properties and ability to inhibit tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.
Combretastatin: A potent microtubule-targeting agent with a structure similar to the trimethoxyphenyl group.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of 4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8S/c1-27-15-7-5-13(6-8-15)20-16(9-10-17-22(20)33-24(26)32-17)31-23(25)14-11-18(28-2)21(30-4)19(12-14)29-3/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNQKTNGPFYJGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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